molecular formula C21H19N3O3S B7501417 N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

Katalognummer B7501417
Molekulargewicht: 393.5 g/mol
InChI-Schlüssel: GRFDBODDBCJISL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, also known as BZML, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. BZML is a benzamide derivative that has been synthesized through a multi-step process.

Wirkmechanismus

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide acts as a selective and potent inhibitor of VGLUT1 by binding to the luminal domain of the protein. This prevents the uptake and packaging of glutamate into synaptic vesicles, leading to a decrease in glutamate release and synaptic transmission.
Biochemical and Physiological Effects:
N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have significant effects on synaptic transmission and plasticity. It has been reported to decrease glutamate release and increase paired-pulse facilitation, indicating a presynaptic mechanism of action. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has also been shown to reduce the frequency and amplitude of excitatory postsynaptic currents, indicating a postsynaptic mechanism of action. In addition, N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been reported to have anticonvulsant and neuroprotective effects in animal models of epilepsy and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in lab experiments is its selectivity and potency as a VGLUT1 inhibitor. This allows for the specific investigation of the role of VGLUT1 in synaptic transmission and plasticity. However, one limitation is the lack of availability of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide, which may limit its widespread use in scientific research.

Zukünftige Richtungen

There are several future directions for the use of N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide in scientific research. One area of interest is the investigation of the role of VGLUT1 in neurological disorders such as epilepsy and Parkinson's disease. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide may also be used to investigate the role of VGLUT1 in other physiological processes, such as pain perception and addiction. In addition, the development of more potent and selective VGLUT1 inhibitors may lead to the identification of new therapeutic targets for neurological disorders.

Synthesemethoden

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form ethyl 2-(2-benzothiazolyl)acetate. This intermediate is then reacted with sodium hydride and 1,2-dibromoethane to form N-(2-benzothiazolyl)ethyl-2-bromoacetamide. The final step involves the reaction of N-(2-benzothiazolyl)ethyl-2-bromoacetamide with 2,5-dioxopyrrolidine to form N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective and potent inhibitor of the vesicular glutamate transporter 1 (VGLUT1), which is responsible for the packaging and release of glutamate in neurons. N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide has been used to investigate the role of VGLUT1 in synaptic transmission and plasticity, as well as in neurological disorders such as epilepsy and Parkinson's disease.

Eigenschaften

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-19-9-10-20(26)24(19)13-14-5-7-15(8-6-14)21(27)22-12-11-18-23-16-3-1-2-4-17(16)28-18/h1-8H,9-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFDBODDBCJISL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2=CC=C(C=C2)C(=O)NCCC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.